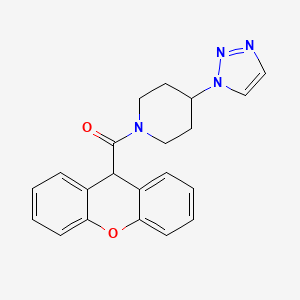![molecular formula C18H24N4O3 B6520983 3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one CAS No. 1795421-49-6](/img/structure/B6520983.png)
3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one, commonly known as DMTPT, is a synthetic compound that has been studied for its potential applications in scientific research. DMTPT is a derivative of the piperidine class of compounds and is composed of a three-ring system of two aromatic rings and a heterocyclic ring. It is known to possess a wide range of biological activities and has been studied for its potential applications in drug discovery, drug delivery, and other biomedical applications.
科学的研究の応用
DMTPT has been studied for its potential applications in scientific research. It has been investigated for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with various proteins and other biomolecules. It has also been studied for its potential applications in drug discovery, drug delivery, and other biomedical applications. DMTPT has also been studied for its potential applications as an antimicrobial agent, as well as its potential to act as an antioxidant and anti-inflammatory agent.
作用機序
The exact mechanism of action of DMTPT is still not fully understood, however, it is believed to act by modulating the activity of various enzymes and receptors. It has been found to interact with several proteins and other biomolecules, which may play a role in its biological activity. It is also believed to act as an antioxidant and anti-inflammatory agent, and may also act as an antimicrobial agent.
Biochemical and Physiological Effects
DMTPT has been found to possess a wide range of biological activities. It has been found to modulate the activity of various enzymes and receptors, as well as interact with various proteins and other biomolecules. It has also been found to possess antioxidant and anti-inflammatory properties, as well as antimicrobial activity. In addition, DMTPT has been found to possess cytotoxic activity, and may also act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
DMTPT has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and its wide range of biological activities. It is also relatively stable and is not easily degraded by light or heat. However, there are some limitations to its use in laboratory experiments, including its limited solubility in water and its potential to cause cytotoxicity.
将来の方向性
There are several potential future directions for research into DMTPT. These include further investigation of its mechanism of action, its potential applications in drug discovery, drug delivery, and other biomedical applications, as well as its potential to act as an antimicrobial agent. In addition, further research into its potential to act as an antioxidant and anti-inflammatory agent, and its potential to act as an inhibitor of the enzyme COX-2, could provide further insight into its potential applications. Finally, further research into its potential to act as a modulator of various enzymes and receptors could provide further insight into its potential applications in drug discovery, drug delivery, and other biomedical applications.
合成法
DMTPT can be synthesized using a variety of methods. The most common method involves the condensation of 2,4-dimethoxyphenylacetyl chloride with 4-(1H-1,2,3-triazol-1-yl)piperidine to form the desired product. This reaction is typically carried out in an inert atmosphere and at a temperature of 0-5°C. Other methods of synthesis such as the reaction of 2,4-dimethoxyphenylacetyl chloride with 1H-1,2,3-triazol-1-yl)piperidine hydrochloride, or the reaction of 2,4-dimethoxyphenylacetyl chloride with 1H-1,2,3-triazol-1-yl)piperidine in the presence of a base, can also be used to synthesize DMTPT.
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-5-3-14(17(13-16)25-2)4-6-18(23)21-10-7-15(8-11-21)22-12-9-19-20-22/h3,5,9,12-13,15H,4,6-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXGDTAHAFTCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6520905.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B6520913.png)
![N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B6520914.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B6520926.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B6520931.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6520938.png)

![N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B6520962.png)
![N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide](/img/structure/B6520966.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6520967.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B6520978.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6520995.png)
![N-[2-(dimethylamino)ethyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521001.png)
![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521006.png)